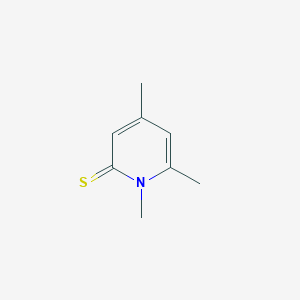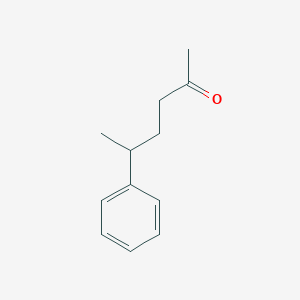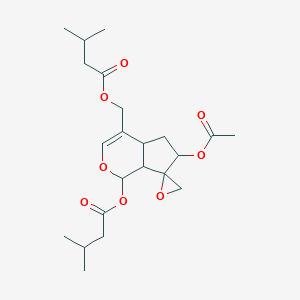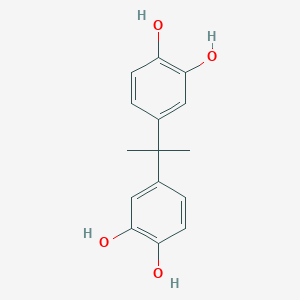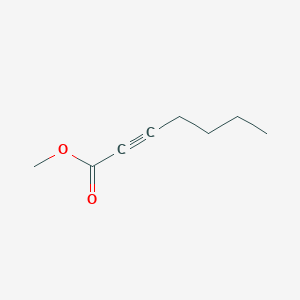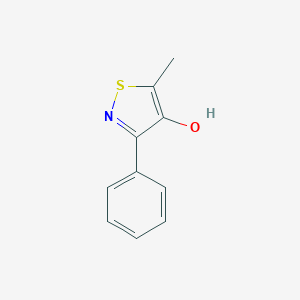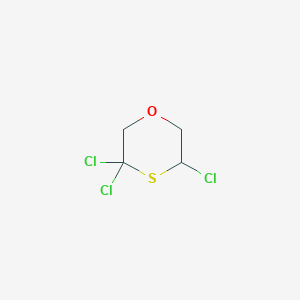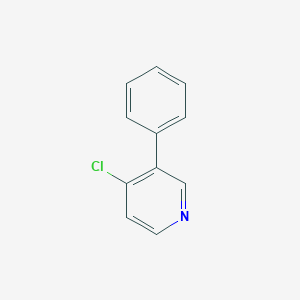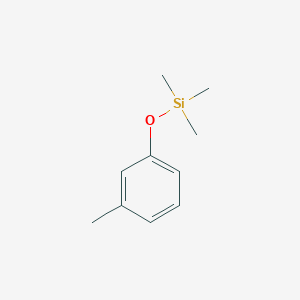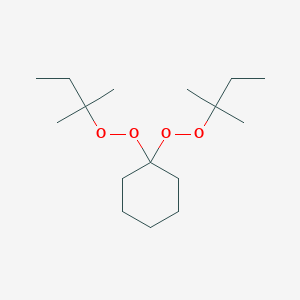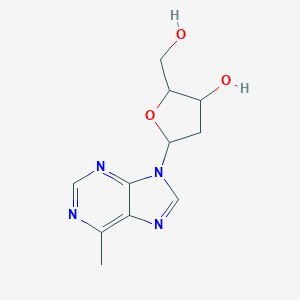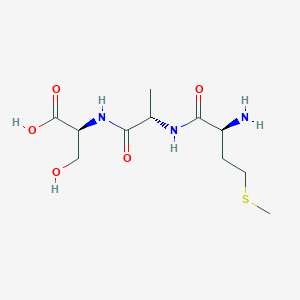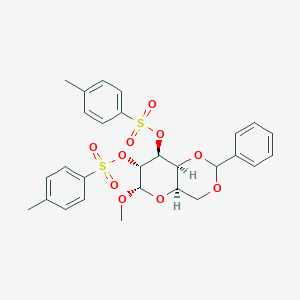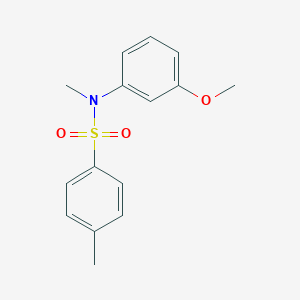
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide, commonly known as MMPTS, is a chemical compound that has been widely used in scientific research. This compound is a sulphonamide derivative and has been synthesized using various methods. MMPTS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its application in various scientific research fields.
Mecanismo De Acción
The mechanism of action of MMPTS is not well understood. However, it is believed that MMPTS reacts with the amino groups of biomolecules, forming stable covalent bonds. This immobilization of biomolecules on solid surfaces allows for the detection and quantification of biological molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MMPTS have not been extensively studied. However, it has been reported that MMPTS is non-toxic and has low cytotoxicity. MMPTS has also been found to be stable under various conditions, including high temperature and acidic conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MMPTS is its ability to immobilize biomolecules on solid surfaces, which allows for the detection and quantification of biological molecules. MMPTS is also stable under various conditions, making it suitable for use in various scientific research fields. However, one of the limitations of MMPTS is that it may react with other functional groups on biomolecules, leading to the loss of biological activity.
Direcciones Futuras
There are several future directions for the use of MMPTS in scientific research. One direction is the development of new methods for the immobilization of biomolecules on solid surfaces using MMPTS. Another direction is the use of MMPTS in the development of new biosensors for the detection of biological molecules. Additionally, MMPTS may be used in the development of new drug delivery systems, where biomolecules are immobilized on solid surfaces for targeted drug delivery.
Métodos De Síntesis
MMPTS can be synthesized using various methods. One of the most common methods is the reaction between m-methoxyaniline and p-toluenesulfonyl chloride in the presence of triethylamine. The reaction yields MMPTS as a white crystalline solid. Another method involves the reaction of m-methoxyaniline with p-toluenesulfonyl isocyanate in the presence of a base.
Aplicaciones Científicas De Investigación
MMPTS has been extensively used in scientific research as a coupling agent for the immobilization of biomolecules on solid surfaces. It has been used for the immobilization of enzymes, antibodies, and DNA on various surfaces, including glass, silicon, and gold. MMPTS has also been used for the preparation of biosensors, which are devices used for the detection of biological molecules.
Propiedades
Número CAS |
16437-31-3 |
|---|---|
Nombre del producto |
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide |
Fórmula molecular |
C15H17NO3S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-7-9-15(10-8-12)20(17,18)16(2)13-5-4-6-14(11-13)19-3/h4-11H,1-3H3 |
Clave InChI |
LLRVCLHTBSMJPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC |
Otros números CAS |
16437-31-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



